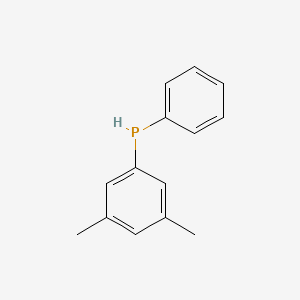
(3,5-Dimethylphenyl)(phenyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethylphenyl)(phenyl)phosphine is an organophosphorus compound with the molecular formula C14H15P. It consists of a phosphorus atom bonded to a phenyl group and a 3,5-dimethylphenyl group. This compound is of interest due to its applications in various fields, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,5-Dimethylphenyl)(phenyl)phosphine can be synthesized through the reaction of phenylmagnesium bromide with 3,5-dimethylphenylphosphine dichloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is followed by purification through distillation under reduced pressure .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylphenyl)(phenyl)phosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions where the phosphorus atom can be replaced by other groups.
Coupling Reactions: It is used in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and alkylating agents are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
(3,5-Dimethylphenyl)(phenyl)phosphine has several applications in scientific research:
Material Science: It is involved in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Its derivatives are studied for potential biological activities, including antibacterial properties.
Medicinal Chemistry: It is explored for its role in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of (3,5-Dimethylphenyl)(phenyl)phosphine in catalysis involves coordination to a metal center, forming a complex that facilitates various chemical transformations. The phosphorus atom donates electron density to the metal, stabilizing the transition state and lowering the activation energy of the reaction .
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylphosphine: Similar structure but with two methyl groups instead of a 3,5-dimethylphenyl group.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.
Tris(3,5-dimethylphenyl)phosphine: Contains three 3,5-dimethylphenyl groups attached to the phosphorus atom.
Uniqueness
(3,5-Dimethylphenyl)(phenyl)phosphine is unique due to the presence of both a phenyl group and a 3,5-dimethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific catalytic applications where these properties are advantageous .
Properties
Molecular Formula |
C14H15P |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
(3,5-dimethylphenyl)-phenylphosphane |
InChI |
InChI=1S/C14H15P/c1-11-8-12(2)10-14(9-11)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3 |
InChI Key |
ILGFAWOHOKZULR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)PC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![([1-(Chloromethyl)cyclopropyl]methyl)benzene](/img/structure/B11748164.png)
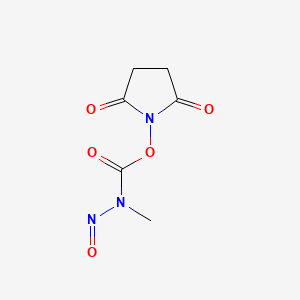

![1,3-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B11748198.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11748211.png)
![(Z)-N-[(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methylidene]hydroxylamine](/img/structure/B11748215.png)
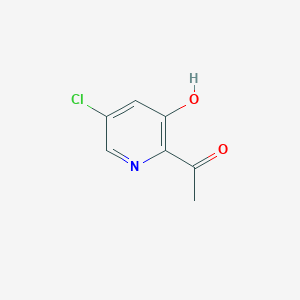
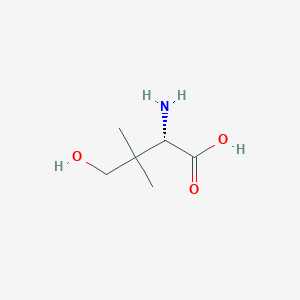
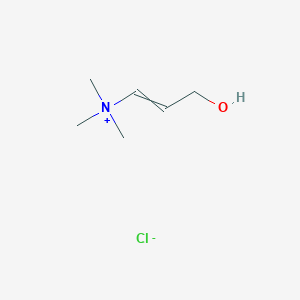
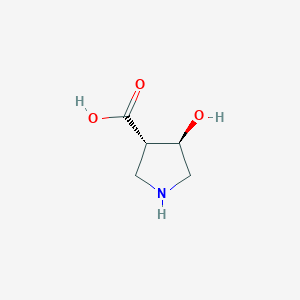
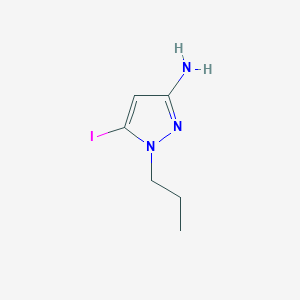
![[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748236.png)
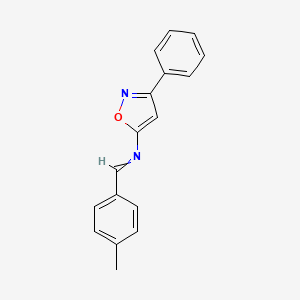
![4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11748244.png)
